(2-methylindolin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone
Description
The compound "(2-methylindolin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone" is a synthetic small molecule featuring a methanone core linking two heterocyclic moieties: a 2-methylindoline group and a pyridin-4-yl ring substituted with a tetrahydro-2H-pyran-4-yl methoxy group. The tetrahydro-2H-pyran-4-yl methoxy substituent may enhance solubility and metabolic stability compared to simpler alkoxy groups.
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-12-17-4-2-3-5-19(17)23(15)21(24)18-6-9-22-20(13-18)26-14-16-7-10-25-11-8-16/h2-6,9,13,15-16H,7-8,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBZNHZDRLELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=NC=C3)OCC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole, a heterocyclic compound that is found in many biologically active molecules and has been shown to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Indole derivatives have been reported to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, the compound could potentially influence a variety of biochemical pathways related to these activities.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives, the compound could potentially induce a variety of cellular responses.
Biological Activity
The compound (2-methylindolin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone , often referred to by its chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety, a tetrahydropyran unit, and a pyridine ring. Its molecular formula is , with a molecular weight of approximately 310.39 g/mol. The structural features suggest potential interactions with biological targets, particularly in modulating enzyme activity and receptor binding.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways, such as IL-15 signaling pathways, which are crucial in autoimmune diseases .
- Receptor Interaction : The presence of the indole and pyridine rings suggests that the compound may interact with various receptors, potentially acting as an antagonist or agonist depending on the target .
- Antioxidant Activity : Some studies indicate that related compounds exhibit antioxidant properties, which could contribute to their therapeutic effects in oxidative stress-related conditions.
Biological Activity Data
A summary of the biological activities observed in studies involving similar compounds is presented in Table 1.
Case Study 1: IL-15 Pathway Modulation
In a study focused on autoimmune disorders, a series of compounds structurally similar to this compound were synthesized and tested for their ability to inhibit IL-15 signaling. The results indicated that certain derivatives effectively blocked IL-15Rα interactions, leading to decreased inflammatory responses in vitro. This suggests potential therapeutic applications for treating conditions like rheumatoid arthritis .
Case Study 2: Antioxidant Properties
Another investigation evaluated the antioxidant capacity of related indole derivatives. The study demonstrated that these compounds could significantly reduce oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). This finding supports the hypothesis that this compound may also exert protective effects against cellular damage due to oxidative stress .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects: The 2-methyl group on indoline (target compound) may reduce metabolic oxidation compared to 6-aminoindoline (Compound 2) .
- Heterocyclic Influence : The tetrahydro-2H-pyran-4-yl methoxy group likely improves aqueous solubility over plain methoxy or fluoropyridine substituents .
- Synthetic Accessibility : Compound 1’s 78% yield highlights efficient coupling strategies that could be adapted for the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
